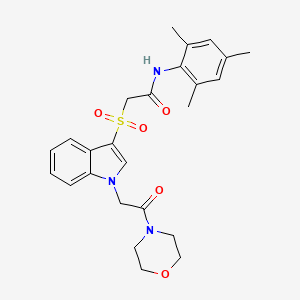

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-Mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-derived compound characterized by a sulfonylacetamide backbone substituted with a mesityl (2,4,6-trimethylphenyl) group and a morpholino-2-oxoethyl moiety at the indole nitrogen.

Properties

IUPAC Name |

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5S/c1-17-12-18(2)25(19(3)13-17)26-23(29)16-34(31,32)22-14-28(21-7-5-4-6-20(21)22)15-24(30)27-8-10-33-11-9-27/h4-7,12-14H,8-11,15-16H2,1-3H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRSDEPJUVLJXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps, leveraging various organic reactions:

Starting Materials: : Mesityl bromide, indole-3-carboxylic acid, and morpholine are commonly used as starting materials.

Formation of Indole Sulfonyl Chloride: : Indole-3-carboxylic acid reacts with thionyl chloride to form indole-3-sulfonyl chloride under reflux conditions.

Nucleophilic Substitution: : Indole-3-sulfonyl chloride undergoes nucleophilic substitution with morpholine to form indole-morpholine sulfonamide.

Amidation: : The resultant sulfonamide is further reacted with N-mesityl bromoacetamide under basic conditions to yield the final compound.

Industrial Production Methods

In an industrial context, the synthesis may be optimized for large-scale production:

Efficient Use of Catalysts: : Catalysts such as Lewis acids may be employed to increase reaction rates and yields.

Continuous Flow Reactors: : Utilizing continuous flow reactors can enhance reaction efficiency and safety.

Purification Techniques: : High-performance liquid chromatography (HPLC) is often used for purification to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the indole moiety, forming various oxidized derivatives.

Reduction: : The sulfonyl group may undergo reduction under specific conditions, altering the compound’s reactivity and properties.

Substitution: : Both electrophilic and nucleophilic substitution reactions are feasible, given the presence of reactive functional groups.

Common Reagents and Conditions

Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

Substitution Conditions: : Often involve polar solvents such as dimethyl sulfoxide (DMSO) and catalysts.

Major Products Formed

Oxidized derivatives of the indole moiety.

Reduced sulfonamide derivatives.

Various substituted analogs depending on the nature of the substituent introduced.

Scientific Research Applications

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide has a range of applications:

Chemistry: : Used as an intermediate in organic synthesis, particularly in the development of novel compounds.

Biology: : Studied for its potential interactions with biological macromolecules, which could lead to the development of new biochemical tools.

Medicine: : Investigated for its therapeutic potential, possibly acting as a lead compound in drug discovery efforts.

Industry: : Its unique properties may find uses in material science, including the development of specialty polymers or coatings.

Mechanism of Action

The exact mechanism of action for N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide can vary depending on its application:

Molecular Targets: : It can interact with enzymes, possibly inhibiting their activity or modifying their substrate specificity.

Pathways Involved: : It may modulate signaling pathways in biological systems, influencing processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Role of the Mesityl Group

The mesityl group in the target compound introduces steric bulk and lipophilicity, likely improving membrane permeability compared to smaller aryl groups (e.g., phenyl or dimethoxyphenyl in ).

Morpholino-2-Oxoethyl vs. Other Nitrogen Substituents

The morpholino-2-oxoethyl group provides hydrogen-bonding capacity and moderate polarity, contrasting with more lipophilic substituents like benzoyl (e.g., 9e in ) or rigid biphenyl systems (e.g., ). This balance may enhance target selectivity in enzyme inhibition compared to highly lipophilic analogs .

Pharmacological and Biochemical Insights

- Anticancer Activity : Indole-sulfonamides with oxadiazole-thiol groups (e.g., ) show potent cytotoxicity via Bcl-2/Mcl-1 inhibition, suggesting the target compound’s sulfonylacetamide backbone may similarly interact with apoptotic pathways.

- Enzyme Inhibition: Morpholino-containing analogs (e.g., ) are implicated in ectonucleotidase or kinase inhibition due to their ability to chelate metal ions or block active sites.

- Solubility and Bioavailability: The morpholino group enhances aqueous solubility compared to purely aromatic substituents, as seen in crystallographic studies of analogs with hydrogen-bonding networks .

Biological Activity

N-mesityl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic organic compound belonging to the indole derivative class, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name: 2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(2,4,6-trimethylphenyl)acetamide

Molecular Formula: C25H27N3O4

CAS Number: 872857-59-5

Synthesis

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Indole Core: Using Fischer indole synthesis or other methods to create the indole backbone.

- Introduction of Functional Groups: Substitution reactions to add morpholino and mesityl groups.

- Amidation Reactions: Coupling reactions to form the final amide structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and anti-inflammatory therapies.

The biological effects of this compound are attributed to several mechanisms:

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer progression or inflammatory pathways.

- Receptor Modulation: The compound can interact with various receptors, influencing cell signaling pathways crucial for cell growth and survival.

- Nucleic Acid Binding: Potentially affects gene expression by binding to nucleic acids.

Case Studies

-

Anticancer Activity:

- A study demonstrated that N-mesityl derivatives showed significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents.

- Mechanistic studies revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways.

-

Anti-inflammatory Effects:

- Research indicated that this compound could reduce pro-inflammatory cytokines in vitro, highlighting its potential use in treating inflammatory diseases.

Comparative Analysis

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| N-mesityl derivative | Anticancer, anti-inflammatory | Enzyme inhibition, receptor modulation |

| Indole derivatives | Antimicrobial, anticancer | Various mechanisms including nucleic acid interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.